molecular formula C14H20BrClN2 B13780755 Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride CAS No. 64059-45-6

Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride

Cat. No.: B13780755
CAS No.: 64059-45-6
M. Wt: 331.68 g/mol
InChI Key: OIMCRYGRGHXRHC-UHFFFAOYSA-M
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Description

Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is a quaternary ammonium compound. It is known for its unique structure, which includes an isoquinoline ring system and a dimethylamino propyl side chain. This compound is often used in various chemical and biological research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride typically involves the quaternization of isoquinoline with 3-(dimethylamino)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: N-oxides of the isoquinolinium compound.

    Reduction: Secondary amines.

    Substitution: Various substituted isoquinolinium derivatives.

Scientific Research Applications

Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of neurotransmitter systems and ion channel function.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.

    Isoquinoline Derivatives: Including papaverine and berberine.

Uniqueness

Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is unique due to its combination of an isoquinoline ring and a dimethylamino propyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

64059-45-6

Molecular Formula

C14H20BrClN2

Molecular Weight

331.68 g/mol

IUPAC Name

3-isoquinolin-2-ium-2-ylpropyl(dimethyl)azanium;bromide;chloride

InChI

InChI=1S/C14H19N2.BrH.ClH/c1-15(2)9-5-10-16-11-8-13-6-3-4-7-14(13)12-16;;/h3-4,6-8,11-12H,5,9-10H2,1-2H3;2*1H/q+1;;/p-1

InChI Key

OIMCRYGRGHXRHC-UHFFFAOYSA-M

Canonical SMILES

C[NH+](C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-].[Br-]

Origin of Product

United States

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